6-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-CHLORO-2-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a triazole ring fused with a thiadiazole ring, which is further substituted with chlorophenyl and phenyl groups, making it a unique and potent molecule.
Preparation Methods
The synthesis of 4-CHLORO-2-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER involves several steps. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This process typically requires refluxing in ethanol with a catalytic amount of piperidine for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-CHLORO-2-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Medicine: Investigated for its potential use as a drug candidate due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit enzymes like carbonic anhydrase and cholinesterase, which are involved in various physiological processes . The pathways involved include inhibition of enzyme activity and modulation of receptor functions.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- 1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINE
- 1,2,4-TRIAZOLO[1,5-C][1,3,5]THIADIAZINE
- 1,2,3-TRIAZOLO[5,1-B][1,3,4]THIADIAZINE
These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities. The uniqueness of 4-CHLORO-2-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER lies in its specific substitution pattern, which imparts distinct biological properties.
Properties
Molecular Formula |
C16H10Cl2N4OS |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10Cl2N4OS/c1-23-13-7-6-11(18)8-12(13)15-21-22-14(19-20-16(22)24-15)9-2-4-10(17)5-3-9/h2-8H,1H3 |
InChI Key |
HMDWIAHGZIXMAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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